molecular formula C9H8N2O2 B1322806 1H-吲唑-5-羧酸甲酯 CAS No. 473416-12-5

1H-吲唑-5-羧酸甲酯

货号: B1322806
CAS 编号: 473416-12-5
分子量: 176.17 g/mol
InChI 键: LPLOEZPPYOSNEW-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 1H-Indazole-5-carboxylate (MICA) is a synthetic molecule that has gained attention in recent years for its potential biological applications. MICA is a small molecule that can be used to target specific biological systems, and its ability to interact with various proteins and enzymes makes it a promising tool for drug discovery and development.

科学研究应用

蛋白激酶抑制剂

1H-吲唑-5-羧酸甲酯用于合成蛋白激酶抑制剂。这些抑制剂在调节细胞过程方面起着至关重要的作用,并且在治疗癌症等疾病方面很重要 .

无金属弗里德尔-克拉夫茨烷基化

该化合物用于无金属弗里德尔-克拉夫茨烷基化反应,该反应在有机合成中构建复杂分子至关重要 .

二苯基锍叶立德的制备

它作为从马丁氏硫烷制备二苯基锍叶立德的前体,这些叶立德是有机合成中常用的中间体 .

交叉脱氢偶联反应

1H-吲唑-5-羧酸甲酯参与交叉脱氢偶联反应,这种反应类型在无需预功能化的情况下形成两个分子之间的键 .

靛红衍生物的合成

该化合物还用于合成靛红衍生物,靛红衍生物具有重要的药用特性,特别是在抗癌治疗中 .

氨基吲哚乙酸酯的制备

它用于制备氨基吲哚乙酸酯,这些化合物具有潜在的生物活性,可以作为药物的构建块 .

抗癌活性

1H-吲唑-5-羧酸甲酯衍生物已被证明能有效地抑制结肠癌和黑色素瘤细胞系的细胞生长,表明其作为抗癌剂的潜力 .

抗炎应用

该化合物的衍生物已被合成并筛选其抗炎活性,突出了其在治疗炎症性疾病的药物化学中的重要性 .

上面提到的每种应用都代表了 1H-吲唑-5-羧酸甲酯发挥重要作用的独特领域。该化合物在各种化学反应中的多功能性和其潜在的生物活性使其成为科学研究的重要主题。

有关每种应用的更多详细信息,包括同行评审的论文和技术文件,您可以参考西格玛奥德里奇提供的资源 以及其他科学出版物 .

安全和危害

The safety data sheet for “Methyl 1H-Indazole-5-carboxylate” indicates that it is classified as a combustible solid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and to use personal protective equipment .

未来方向

Indazole derivatives, including “Methyl 1H-Indazole-5-carboxylate”, have been found to exhibit a wide variety of biological properties . This suggests that the medicinal properties of indazole should be explored in the near future for the treatment of various pathological conditions . There is also ongoing research on the development of new derivatives with improved properties .

生化分析

Biochemical Properties

Methyl 1H-Indazole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to interact with phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways . The interaction between Methyl 1H-Indazole-5-carboxylate and PI3K can inhibit the enzyme’s activity, leading to altered cellular responses.

Cellular Effects

Methyl 1H-Indazole-5-carboxylate affects various cell types and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Methyl 1H-Indazole-5-carboxylate can inhibit cell proliferation by modulating the PI3K/Akt signaling pathway . This modulation can lead to decreased cell survival and increased apoptosis, highlighting its potential as an anticancer agent.

Molecular Mechanism

The molecular mechanism of Methyl 1H-Indazole-5-carboxylate involves its binding interactions with biomolecules. It can bind to the active site of enzymes like PI3K, inhibiting their activity and preventing downstream signaling events . Additionally, Methyl 1H-Indazole-5-carboxylate can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Methyl 1H-Indazole-5-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Methyl 1H-Indazole-5-carboxylate remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to Methyl 1H-Indazole-5-carboxylate in in vitro and in vivo studies has revealed sustained inhibition of cell proliferation and altered cellular metabolism.

Dosage Effects in Animal Models

The effects of Methyl 1H-Indazole-5-carboxylate vary with different dosages in animal models. At lower doses, the compound can effectively inhibit target enzymes and pathways without causing significant toxicity . At higher doses, Methyl 1H-Indazole-5-carboxylate may exhibit toxic effects, including liver and kidney damage. These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

Methyl 1H-Indazole-5-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound can inhibit enzymes involved in glycolysis and the tricarboxylic acid (TCA) cycle, leading to altered energy production and metabolic balance . These interactions can have significant implications for cellular metabolism and overall cellular health.

Transport and Distribution

Within cells and tissues, Methyl 1H-Indazole-5-carboxylate is transported and distributed through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . For example, Methyl 1H-Indazole-5-carboxylate can be transported into the nucleus, where it can interact with nuclear proteins and influence gene expression.

Subcellular Localization

The subcellular localization of Methyl 1H-Indazole-5-carboxylate is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Methyl 1H-Indazole-5-carboxylate can accumulate in the mitochondria, where it can influence mitochondrial function and energy production.

属性

IUPAC Name

methyl 1H-indazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-13-9(12)6-2-3-8-7(4-6)5-10-11-8/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLOEZPPYOSNEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50624018
Record name Methyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

473416-12-5
Record name Methyl 1H-indazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50624018
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 1H-indazole-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred solution of methyl 1-acetyl-1H-indazole-5-carboxylate (1.16 g, 5.31 mmol) in methanol (10 mL) is added HCl (10 mL of a 6.0 M aqueous solution). The mixture is stirred at rt overnight. The methanol is removed in vacuo, and the remaining aqueous solution is basified with 30% aqueous NH4OH to pH=8. The resulting precipitate is collected by filtration, washed with water and dried in vacuo to afford 900 mg (96%) of methyl 1H-indazole-5-carboxylate as a light yellow solid: 1H NMR (400 MHz, DMSO-d6) δ 13.4, 8.5, 8.3, 7.9, 7.6, 3.9.
Quantity
1.16 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Under ice-cooling, to a solution of 910 mg of 1H-5-indazolecarboxylic acid in 60 ml tetrahydrofuran was added an excess amount of a solution of diazomethane in diethyl ether, and the mixture was stirred at the same temperature for 1 hour. After removing the solvent by distillation, the residue was added with 50 ml of ethyl acetate, sequentially washed with saturated aqueous sodium hydrogencarbonate solution and brine, dried over anhydrous magnesium sulfate and the solvent was evaporated, to give 923 mg of the title compound as pale yellow crystals.
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

A solution of sodium nitrite (836 mg, 59.1 mmol) in water (2 ml) was added to a solution of methyl 4-amino-3-methylbenzoate (2.00 g, 12.1 mmol) in acetic acid (80 ml) at room temperature and stirred at room temperature for 5 hours. The reaction solution was concentrated and the resulting residue was diluted with chloroform and washed with a 5% aqueous sodium hydrogencarbonate solution and then a saturated aqueous sodium chloride solution. The organic layer was dried over anhydrous sodium sulfate and distilled under reduced pressure to remove the solvent, and the resulting residue was purified by a silica gel column chromatography (eluent: hexane/ethyl acetate=3/1) to obtain methyl 1H-indazole-5-carboxylate (645 mg, 30%).
Quantity
836 mg
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 5-bromo-3-methyl-1H-indazole (10 g, 47.6 mmol) in MeOH (160 mL), PdCl2.dppf (5.57 g, 7.62 mmol), NaOAc (11.7 g, 142.85 mmol) and DMF (5 mL) were added and degassed (using N2 gas 3-times). The mixture was sealed, charged with CO gas (60 psi) and heated at 80° C. for 20 hours. The reaction mixture was concentrated to obtain a residue, which was diluted with water (100 mL), acidified with 10% aqueous citric acid and extracted using ethyl acetate (3×200 mL). The combined organic layers were dried over anhydrous Na2SO4, filtered and concentrated to afford 1H-indazole-5-carboxylic acid methyl ester (7.23 g, 80%) as a solid. 1H NMR (CDCl3): δ 9.6-10.2 (br, 1H), 8.4-8.6 (s, 1H), 8.0-8.2 (d, 1H), 7.4-7.5 (d, 1H), 3.9-4.05 (s, 3H), 2.55-2.7 (s, 3H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
160 mL
Type
solvent
Reaction Step Three
Name
PdCl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Name
Quantity
11.7 g
Type
reactant
Reaction Step Six
Name
Quantity
5 mL
Type
reactant
Reaction Step Six
Name
Quantity
5.57 g
Type
catalyst
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 1H-Indazole-5-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1H-Indazole-5-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 1H-Indazole-5-carboxylate
Reactant of Route 4
Reactant of Route 4
Methyl 1H-Indazole-5-carboxylate
Reactant of Route 5
Methyl 1H-Indazole-5-carboxylate
Reactant of Route 6
Reactant of Route 6
Methyl 1H-Indazole-5-carboxylate

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。